N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting 3,4-dimethylbenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.
Coupling with Naphthalene Derivative: The thiazole intermediate is then coupled with 3-methoxynaphthalene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide can undergo several types of chemical reactions:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to a hydroxyl group using oxidizing agents like KMnO₄.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH₄.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenation using Br₂ in the presence of a catalyst like FeBr₃.
Major Products
Oxidation: Formation of 3-hydroxy-naphthalene-2-carboxamide.
Reduction: Formation of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthylamine.
Substitution: Formation of halogenated derivatives of the naphthalene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The thiazole ring is known for its presence in many bioactive molecules, which could make this compound a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The thiazole ring could play a crucial role in binding to the active site of enzymes, while the naphthalene moiety might enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methoxynaphthalene-1-carboxamide
- N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-hydroxynaphthalene-2-carboxamide
Uniqueness
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is unique due to the specific positioning of the methoxy group on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. The combination of the thiazole and naphthalene moieties also provides a distinctive structural framework that can be exploited for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-14-8-9-18(10-15(14)2)20-13-28-23(24-20)25-22(26)19-11-16-6-4-5-7-17(16)12-21(19)27-3/h4-13H,1-3H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPMXMMUHMVITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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